Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate typically involves the reaction of 4-(1H-imidazol-1-yl)methylbenzaldehyde with an appropriate acrylate derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the acrylate salt. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in the formation of coordination complexes. Additionally, the acrylate moiety can participate in polymerization reactions, leading to the formation of cross-linked polymer networks. These interactions are crucial for its applications in materials science and catalysis.
Comparison with Similar Compounds
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate can be compared with other similar compounds, such as:
4-(1H-imidazol-1-yl)methylbenzoic acid: Similar structure but lacks the acrylate moiety.
1,4-bis(imidazol-1-ylmethyl)benzene: Contains two imidazole rings and is used in the synthesis of coordination polymers.
Imidazole-4-acrylate: Similar functional groups but different structural arrangement.
Properties
Molecular Formula |
C13H11N2NaO2 |
---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
sodium;(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5-; |
InChI Key |
NCNYJCOBUTXCBR-YSMBQZINSA-M |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C\C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.